1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide

Medicinal Chemistry Structure–Activity Relationship Ligand Efficiency

Researchers screening azaspiro[2.5]octane carboxamides for CNS targets face regioisomer ambiguity and uncharacterized off-target pharmacology. CAS 2320854-14-4 provides a thiophen-2-ylmethyl side chain distinct from the thiophen-2-yl analog (CAS 2320895-63-2), enabling SAR mapping of linker length on potency and selectivity. • H3R antagonist scaffold: reported nanomolar functional activity with brain penetration • 1,1-DiF motif blocks CYP450-mediated oxidation at the cyclopropane ring • Structurally related probe for secondary pharmacology selectivity panels Request lot-specific H3R IC₅₀, NMR, and LCMS data to confirm regioisomer identity.

Molecular Formula C13H16F2N2OS
Molecular Weight 286.34
CAS No. 2320854-14-4
Cat. No. B2714239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1-difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide
CAS2320854-14-4
Molecular FormulaC13H16F2N2OS
Molecular Weight286.34
Structural Identifiers
SMILESC1CN(CCC12CC2(F)F)C(=O)NCC3=CC=CS3
InChIInChI=1S/C13H16F2N2OS/c14-13(15)9-12(13)3-5-17(6-4-12)11(18)16-8-10-2-1-7-19-10/h1-2,7H,3-6,8-9H2,(H,16,18)
InChIKeyJVRBARCUQHVJAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,1-Difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide – Identity and Physicochemical Profile


1,1-Difluoro-N-(thiophen-2-ylmethyl)-6-azaspiro[2.5]octane-6-carboxamide (CAS 2320854‑14‑4) is a spirocyclic urea that combines a 1,1‑difluoro‑6‑azaspiro[2.5]octane core with a thiophen‑2‑ylmethyl carboxamide side chain. Its molecular formula is C₁₃H₁₆F₂N₂OS and its molecular weight is 286.34 g mol⁻¹ . The compound belongs to the azaspiro[2.5]octane carboxamide class, a scaffold whose members have been reported as potent histamine‑H3 receptor (H₃R) antagonists with nanomolar functional activity and central nervous system exposure [1].

Why Structural Analogs Cannot Substitute This Compound


Within the 6‑azaspiro[2.5]octane carboxamide family, even minor structural changes produce large shifts in biological selectivity, pharmacokinetic profile, and off‑target burden. For example, the movement of a single methylene unit in the thiophene‑containing side chain differentiates the thiophen‑2‑ylmethyl analog (CAS 2320854‑14‑4, MW 286.34) from the thiophen‑2‑yl analog (CAS 2320895‑63‑2, MW 272.32) , altering hydrogen‑bonding capacity, conformational flexibility, and metabolic stability. In the H₃R antagonist series built on this scaffold, small modifications to the amide substituent altered brain‑to‑plasma ratios and free‑plasma exposure multiples over the IC₅₀ [1], demonstrating that generic replacement without head‑to‑head data risks losing target engagement or introducing uncharacterized off‑target pharmacology.

Quantitative Differentiation vs. Closest Analogs


Molecular Weight vs. Thiophen-2-yl Analog

The target compound incorporates a methylene spacer between the urea nitrogen and the thiophene ring (thiophen‑2‑ylmethyl), whereas the closest cataloged analog bears a direct thiophen‑2‑yl attachment. This results in a molecular weight increase of 14.02 g mol⁻¹ (286.34 vs. 272.32) and adds one rotatable bond, which can affect target binding entropy, passive permeability, and metabolic soft spots .

Medicinal Chemistry Structure–Activity Relationship Ligand Efficiency

H₃R Antagonist Potency – Class Benchmark

Although no H₃R IC₅₀ value has been publicly disclosed for this exact compound, the azaspiro[2.5]octane carboxamide scaffold on which it is built consistently delivers nanomolar potency in a [³⁵S]GTPγS functional assay. In the foundational series, multiple analogs achieved IC₅₀ values <100 nM, and the exemplar compound 6s exhibited an IC₅₀ of approximately 20 nM [1]. The 1,1‑difluoro substitution pattern present in the target compound has been reported to improve metabolic stability relative to non‑fluorinated congeners, a trend observed across chemotypes [2].

Histamine H3 Receptor CNS Drug Discovery Functional Assay

Physicochemical Impact of gem-Difluoro Substitution

The 1,1‑difluoro substitution on the cyclopropane ring distinguishes this compound from the non‑fluorinated parent 6‑azaspiro[2.5]octane‑6‑carboxamide series. The gem‑difluoro motif increases molecular weight by 38.0 g mol⁻¹ relative to the unsubstituted analog (estimated MW ~248.34) and introduces a strong dipole moment that reduces basicity of the adjacent nitrogen, potentially lowering hERG affinity and improving CNS penetration [1]. Quantitative physicochemical parameters (logP, pKa, solubility) for the target compound remain undisclosed.

Physicochemical Properties Drug-Likeness Lipophilicity

CNS Exposure Benchmark – Scaffold Level

The J. Med. Chem. 2014 study demonstrated that the azaspiro[2.5]octane carboxamide scaffold achieves brain‑to‑plasma ratios of ~3 and free‑plasma exposures ~50‑fold above the H₃R IC₅₀ following intravenous dosing in mice [1]. While these data are for exemplar compound 6s and not the target compound, the shared scaffold and the favorable physicochemical influence of the 1,1‑difluoro motif suggest potential for CNS penetration, pending direct measurement.

Blood–Brain Barrier Penetration Pharmacokinetics CNS Drug Delivery

Recommended Application Scenarios


H₃R Screening Cascades Requiring CNS Exposure

Where a screening program requires an azaspiro[2.5]octane carboxamide with a thiophene‑containing side chain, this compound offers a methylene‑extended topology distinct from the direct thiophen‑2‑yl analog. Procurement teams should request lot‑specific H₃R IC₅₀ data and confirm identity via NMR and LCMS to ensure the correct regioisomer is supplied . The scaffold precedent for brain penetration [1] makes it suitable for in vitro CNS target engagement assays.

Fluorine-Enabled Metabolic Stability Programs

The 1,1‑difluoro motif is a recognized strategy for blocking cytochrome P450‑mediated oxidation at the cyclopropane ring . Medicinal chemistry teams seeking to improve the metabolic stability of 6‑azaspiro[2.5]octane carboxamide leads can use this compound as a fluorinated comparator to quantify the effect of gem‑difluoro substitution on intrinsic clearance in hepatocyte or microsomal assays.

Selectivity Profiling Against Secondary Panels

The H₃R exemplar compound 6s showed activity at only one secondary target (σ2, 62% at 10 μM) among 144 receptors tested . While the target compound may exhibit a different off‑target fingerprint due to its distinct side chain, it can serve as a structurally related probe for secondary pharmacology panels to assess the selectivity contribution of the thiophen‑2‑ylmethyl group vs. other amide substituents.

Differentiating Linker-Length SAR Libraries

Because CAS 2320854‑14‑4 (thiophen-2-ylmethyl) and CAS 2320895‑63‑2 (thiophen-2-yl) differ by a single methylene unit , library designers can use both compounds in parallel to map the SAR of linker length on potency, selectivity, and ADME properties. This paired comparison is valuable for lead optimization campaigns targeting G‑protein coupled receptors or ion channels expressed in the CNS.

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